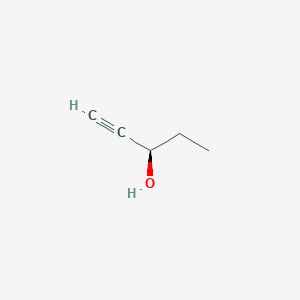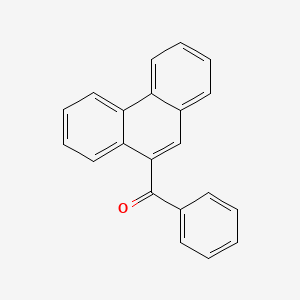
Cloth Scarlet R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cloth Scarlet R, also known as Acid Red 151, is a synthetic azo dye widely used in the textile industry for dyeing fabrics. It is known for its vibrant red color and excellent dyeing properties, making it a popular choice for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cloth Scarlet R is synthesized through a coupling reaction involving diazonium salts and aromatic compounds. The process typically involves the following steps:
Diazotization: Aniline is reacted with sodium nitrite in the presence of hydrochloric acid to form benzene diazonium chloride.
Coupling Reaction: The diazonium salt is then reacted with 2-naphthol under alkaline conditions to form the azo dye, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring consistent quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
Cloth Scarlet R undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines, which can further react to form other compounds.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various reagents, including halogens and nitrating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines.
Scientific Research Applications
Cloth Scarlet R has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of Cloth Scarlet R involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The dye interacts with these targets through various chemical bonds, including hydrogen bonds and van der Waals forces. This interaction can lead to changes in the structure and function of the target molecules, resulting in the desired staining or dyeing effect .
Comparison with Similar Compounds
Cloth Scarlet R is part of a larger family of azo dyes, which are characterized by their azo group (-N=N-) linking two aromatic rings. Similar compounds include:
Biebrich Scarlet: Another azo dye with similar applications in textile dyeing and biological staining.
Sudan IV: A fat-soluble dye used for staining lipids in biological specimens.
Acid Red 88: Another azo dye used in the textile industry for dyeing fabrics .
This compound stands out due to its specific color properties, high stability, and versatility in various applications.
Properties
CAS No. |
6406-58-2 |
|---|---|
Molecular Formula |
C24H20N4NaO4S+ |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
sodium;4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H20N4O4S.Na/c1-15-13-18(25-26-22-11-9-19(14-16(22)2)33(30,31)32)8-10-21(15)27-28-24-20-6-4-3-5-17(20)7-12-23(24)29;/h3-14,29H,1-2H3,(H,30,31,32);/q;+1 |
InChI Key |
DMFNHGZZDBFTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C=CC4=CC=CC=C43)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


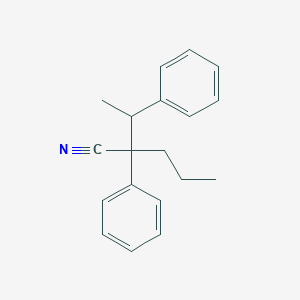
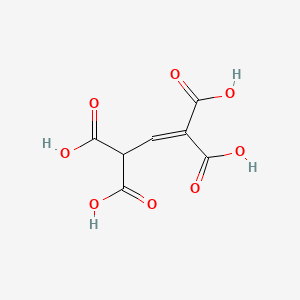
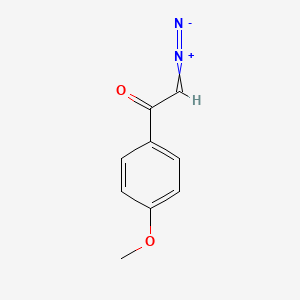
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)

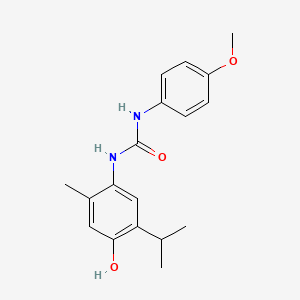
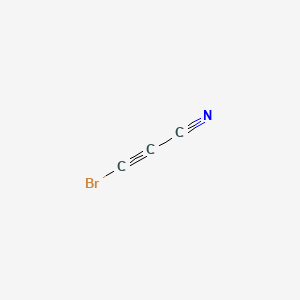
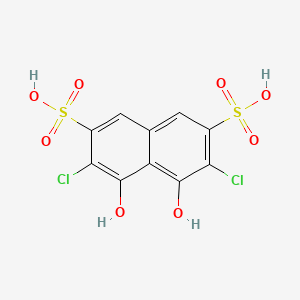

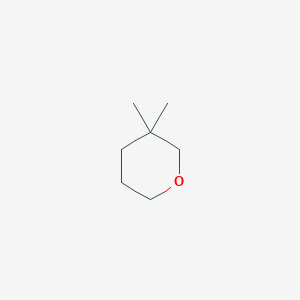
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
